cis-Ned 19

Descripción general

Descripción

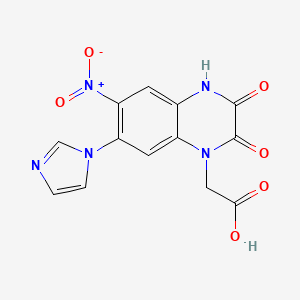

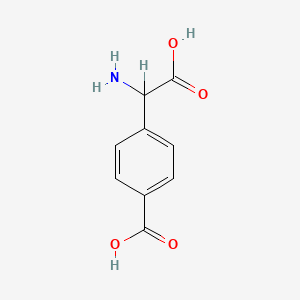

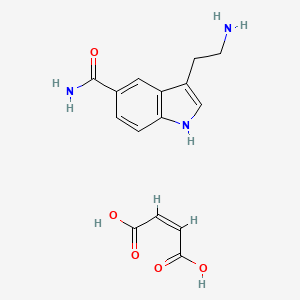

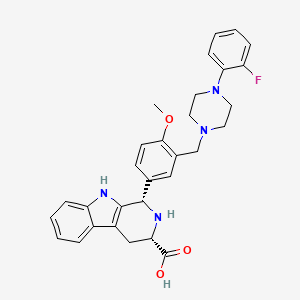

Cis-Ned 19 is an irreversible nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist . It inhibits Ca2+ release and [32 P]NAADP binding . It is a stereoisomer of trans-Ned 19 .

Molecular Structure Analysis

The chemical name of this compound is (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid . Its molecular weight is 514.59 .Physical And Chemical Properties Analysis

This compound is a cream solid . It is soluble to 100 mM in DMSO . .Aplicaciones Científicas De Investigación

- Inhibe la liberación de Ca²⁺ con una IC₅₀ de 800 nM y la unión de [³²P]NAADP con una IC₅₀ de 15 μM .

Señalización de Calcio y Receptores NAADP

Estudios de Relajación Vascular

Permeabilidad Celular y Comparación de Isómeros

En resumen, this compound es una herramienta valiosa para investigar la señalización de calcio mediada por NAADP, la dinámica celular y las posibles aplicaciones terapéuticas. Sus propiedades únicas lo convierten en un tema emocionante de exploración científica. 🌟 .

Mecanismo De Acción

Target of Action

cis-Ned 19 is an irreversible antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) . NAADP is one of the most potent calcium-mobilizing second messengers and has been studied in different eukaryotic cell types . The primary role of NAADP is to mobilize calcium ions (Ca2+) within cells, which is a crucial process for various cellular functions .

Mode of Action

This compound inhibits NAADP-mediated Ca2+ release and [32 P]NAADP binding . It is thought to interact directly or indirectly with Two-Pore Channels (TPCs) on acidic organelles . TPCs are integral membrane proteins that mediate NAADP-dependent Ca2+ release from acidic organelles such as lysosomes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAADP-mediated calcium signaling pathway . By inhibiting NAADP, this compound disrupts the normal calcium signaling within cells. This disruption can affect various downstream cellular processes that rely on calcium signaling, such as T-cell activation .

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can be absorbed and distributed within cells. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular effect of this compound is the inhibition of NAADP-mediated Ca2+ release . On a cellular level, this can lead to changes in various cellular functions that rely on calcium signaling. For example, it has been shown to inhibit T-cell receptor-mediated calcium flux and its downstream effector functions in primary memory CD4 + T cells .

Propiedades

IUPAC Name |

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LSYYVWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.